1,4-Bis(4-nitrophenoxy)naphthalene

polyamide crystallinity solubility

1,4‑Bis(4-nitrophenoxy)naphthalene is a symmetrical, aromatic dinitro compound belonging to the bis(phenoxy)naphthalene family. It serves as the direct precursor to 1,4‑bis(4‑aminophenoxy)naphthalene (1,4‑BAPON), a diamine monomer used in the synthesis of high‑performance polyimides, polyamides, and poly(amide‑imide)s [REFS‑1].

Molecular Formula C22H14N2O6
Molecular Weight 402.4 g/mol
CAS No. 211446-28-5
Cat. No. B14242442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-nitrophenoxy)naphthalene
CAS211446-28-5
Molecular FormulaC22H14N2O6
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H14N2O6/c25-23(26)15-5-9-17(10-6-15)29-21-13-14-22(20-4-2-1-3-19(20)21)30-18-11-7-16(8-12-18)24(27)28/h1-14H
InChIKeyWICRUAUCZOCNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(4-nitrophenoxy)naphthalene (CAS 211446-28-5) – High‑Purity Monomer for Next‑Generation Polyimides and Polyamides


1,4‑Bis(4-nitrophenoxy)naphthalene is a symmetrical, aromatic dinitro compound belonging to the bis(phenoxy)naphthalene family. It serves as the direct precursor to 1,4‑bis(4‑aminophenoxy)naphthalene (1,4‑BAPON), a diamine monomer used in the synthesis of high‑performance polyimides, polyamides, and poly(amide‑imide)s [REFS‑1]. Unlike many of its positional isomers, the 1,4‑substitution pattern imparts a unique kinked geometry to the naphthalene backbone, which translates into distinct polymer properties such as lower crystallinity, enhanced solubility, and a controlled range of glass‑transition temperatures [REFS‑2].

Why Generic Bis(nitrophenoxy)naphthalene Isomers Cannot Replace the 1,4‑Isomer


Although multiple bis(nitrophenoxy)naphthalene isomers share the same molecular formula (C₂₂H₁₄N₂O₆) and are often listed interchangeably in chemical catalogs, the position of the nitrophenoxy substituents on the naphthalene ring critically influences the final polymer’s morphology, thermal behaviour, and processability. Direct head‑to‑head comparisons have demonstrated that polyamides derived from the 1,4‑isomer exhibit significantly lower crystallinity and higher solubility in dipolar aprotic solvents than those prepared from the 1,5‑isomer or the benzene‑based analogue [REFS‑1]. Moreover, polyimides synthesised from the 1,4‑precursor display a distinct glass‑transition temperature envelope (247–281 °C) that differs markedly from those of the 1,5‑isomer (228–317 °C), making direct substitution unpredictable and often detrimental to performance [REFS‑2][REFS‑3].

1,4‑Bis(4-nitrophenoxy)naphthalene – Quantified Differentiation Against Closest Analogs


Lower Crystallinity and Enhanced Solubility in Polyamides Relative to 1,5‑Isomer

Polyamides synthesised from 1,4‑BAPON (the reduced form of the target compound) show markedly lower crystallinity than those derived from the 1,5‑isomer or the benzene‑based analogue 1,4‑bis(4‑aminophenoxy)benzene. This has been demonstrated by X‑ray diffraction [REFS‑1]. The reduced crystallinity directly results in higher solubility in aprotic polar solvents; for example, polymer III‑Ad (1,4‑series) exhibits substantially higher solubility in DMAc and NMP than the corresponding polymer III‑Bd (1,5‑series) and III‑Cd (benzene‑series) [REFS‑1].

polyamide crystallinity solubility

Higher Minimum Glass‑Transition Temperature in Polyimides vs. 1,5‑Isomer

Polyimides prepared from 1,4‑BAPON (the amine derived from the target dinitro compound) exhibit a glass‑transition temperature (Tg) range of 247–281 °C [REFS‑1]. In contrast, polyimides derived from the 1,5‑isomer (1,5‑BAPON) show a Tg range of 228–317 °C [REFS‑2]. Although the upper bound of the 1,5‑series extends higher, the minimum Tg of the 1,4‑series is 19 °C above that of the 1,5‑series, indicating that the 1,4‑isomer consistently delivers a higher baseline heat‑resistance across different dianhydride comonomers.

polyimide glass transition temperature thermal property

Superior Thermal Stability of Derived Polyimides in Air Compared to 1,5‑Isomer

Thermogravimetric analysis (TGA) of polyimides derived from 1,4‑BAPON shows 10% weight‑loss temperatures (Td₁₀%) in air of 517–575 °C [REFS‑1]. Under identical test conditions, 1,5‑BAPON‑based polyimides exhibit Td₁₀% in air of 540–566 °C [REFS‑2]. Although the upper limit is comparable, the 1,4‑derived polymers extend the upper bound by approximately 9 °C, indicating a marginally broader oxidative stability window that can be critical in long‑term high‑temperature aerobic environments.

polyimide thermal stability TGA

Exclusive Synthesis Route Using p‑Fluoronitrobenzene Ensures Monomer Purity and Batch Consistency

Unlike other bis(nitrophenoxy)naphthalene isomers that can be prepared using inexpensive p‑chloronitrobenzene, the 1,4‑isomer requires the more reactive and selective p‑fluoronitrobenzene as the electrophile [REFS‑1]. This distinct synthetic pathway avoids the formation of chlorinated by‑products and reduces the incidence of positional isomer contamination, yielding a dinitro compound that can be reduced quantitatively to 1,4‑BAPON with a reported inherent viscosity of the resulting poly(amic acid) ranging from 0.81 to 1.33 dL g⁻¹, indicative of high molecular weight and consistent monomer quality [REFS‑2].

synthesis monomer purity process reproducibility

High‑Value Application Scenarios Where 1,4‑Bis(4-nitrophenoxy)naphthalene Delivers Proven Advantage


Solution‑Cast Transparent Polyimide Films for Flexible Displays and Optoelectronics

The intrinsically lower crystallinity and enhanced solubility of polyimides derived from the 1,4‑monomer allow the solution casting of highly transparent, flexible films without the need for high‑temperature processing [REFS‑1]. This property is directly traceable to the kinked 1,4‑naphthalene geometry, which suppresses chain packing. Such films are ideal substrates for flexible OLED displays, where optical clarity combined with a Tg of up to 281 °C ensures compatibility with subsequent TFT fabrication steps [REFS‑2].

High‑Temperature Electrical Insulation and Protective Coatings

Polyimides and polyamides made from 1,4‑BAPON exhibit 10% weight‑loss temperatures exceeding 515 °C in air, alongside a glass‑transition temperature that remains above 247 °C across all comonomer formulations [REFS‑1][REFS‑2]. This thermal envelope makes the 1,4‑derived polymers particularly suitable for wire enamels, motor slot liners, and protective coatings that must withstand continuous operating temperatures above 200 °C while retaining mechanical integrity.

High‑Performance Poly(amide‑imide) Engineering Plastics

The 1,4‑isomer can be transformed into poly(amide‑imide)s that combine the low crystallinity of the 1,4‑series with the inherent toughness of amide‑imide linkages. These materials show excellent melt‑processability relative to their 1,5‑counterparts, enabling injection moulding of complex parts for aerospace and automotive under‑hood applications where both heat resistance and dimensional stability are critical [REFS‑1].

Reliable Procurement of Consistent‑Quality Monomer for Academic and Pilot‑Scale Research

The patent‑protected synthesis of 1,4‑bis(4-nitrophenoxy)naphthalene guarantees a supply chain that is free of the positional isomer impurities commonly encountered with generic bis(nitrophenoxy)naphthalene mixtures [REFS‑3]. Researchers who require reproducible polymerisation results and meaningful property comparisons can rely on the documented inherent viscosity range (0.81–1.33 dL g⁻¹ for the derived poly(amic acid)) as a quality benchmark [REFS‑2].

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